![molecular formula C11H8ClHgN B14315862 Mercury, chloro[2-(2-pyridinyl)phenyl]- CAS No. 106995-39-5](/img/structure/B14315862.png)
Mercury, chloro[2-(2-pyridinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, chloro[2-(2-pyridinyl)phenyl]- is an organomercury compound that features a mercury atom bonded to a chloro group and a 2-(2-pyridinyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mercury, chloro[2-(2-pyridinyl)phenyl]- typically involves the reaction of mercury(II) chloride with 2-(2-pyridinyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of mercury, chloro[2-(2-pyridinyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, chloro[2-(2-pyridinyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to lower oxidation states.
Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and phosphines can replace the chloro group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield mercury(II) complexes, while substitution reactions can produce a wide range of organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Mercury, chloro[2-(2-pyridinyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which mercury, chloro[2-(2-pyridinyl)phenyl]- exerts its effects involves the coordination of the mercury atom with various ligands. This coordination can alter the electronic properties of the mercury center, making it reactive towards different substrates. The molecular targets and pathways involved include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Proteins: It can interact with protein thiol groups, affecting protein function and stability.
Cellular Pathways: The compound can modulate cellular signaling pathways by interacting with key regulatory proteins.
Comparaison Avec Des Composés Similaires
Mercury, chloro[2-(2-pyridinyl)phenyl]- can be compared with other organomercury compounds, such as:
Mercury, chloro[phenyl]-: Similar structure but lacks the pyridinyl group, resulting in different reactivity and applications.
Mercury, chloro[2-(2-thienyl)phenyl]-: Contains a thienyl group instead of a pyridinyl group, leading to variations in chemical behavior and biological activity.
Mercury, chloro[2-(2-furanyl)phenyl]-:
The uniqueness of mercury, chloro[2-(2-pyridinyl)phenyl]- lies in its specific combination of a mercury center with a chloro and 2-(2-pyridinyl)phenyl group, which imparts distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
106995-39-5 |
|---|---|
Formule moléculaire |
C11H8ClHgN |
Poids moléculaire |
390.23 g/mol |
Nom IUPAC |
chloro-(2-pyridin-2-ylphenyl)mercury |
InChI |
InChI=1S/C11H8N.ClH.Hg/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-6,8-9H;1H;/q;;+1/p-1 |
Clé InChI |
JVIXXEKUVALPQX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=N2)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




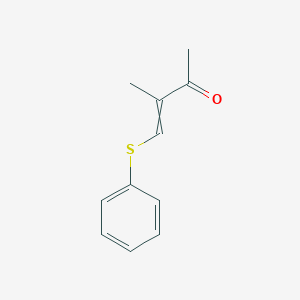
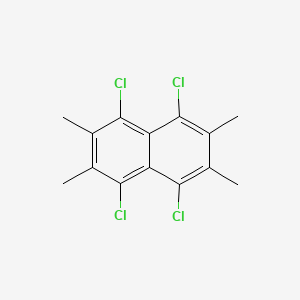
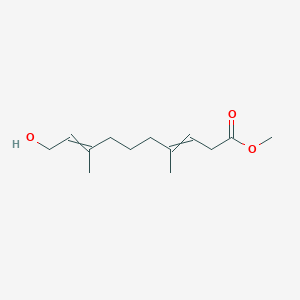
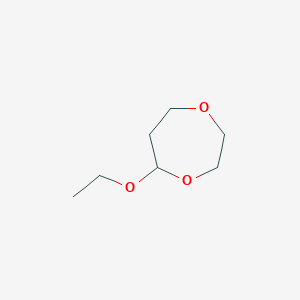
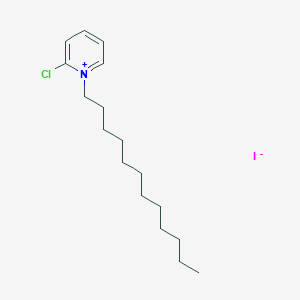
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
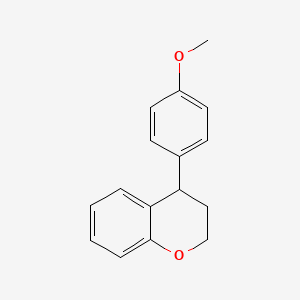
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
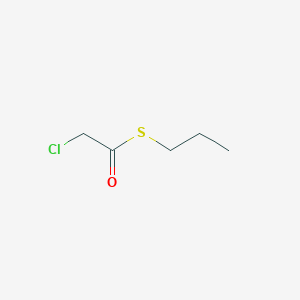
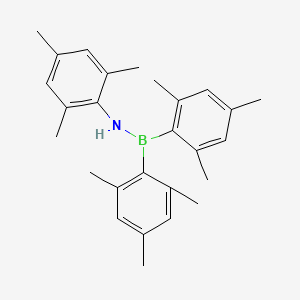
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
